4-Iodobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Iodobenzoic acid and its derivatives involves various chemical strategies, including halogenation of benzoic acid, catalytic methods, and multicomponent reactions. For instance, halogenation reactions are commonly employed to introduce iodine into the benzoic acid framework, utilizing iodine or iodine-containing reagents in the presence of oxidizing agents or catalysts to achieve the desired substitution.
Molecular Structure Analysis
The molecular structure of 4-Iodobenzoic acid is characterized by the strong electron-withdrawing effect of the iodine atom, which significantly influences its chemical reactivity. The presence of the iodine atom enhances the acid's ability to participate in nucleophilic substitution reactions, due to the increased electrophilic character of the carbonyl carbon. Additionally, the aromatic ring provides a platform for further functionalization and cross-coupling reactions.
Chemical Reactions and Properties
4-Iodobenzoic acid undergoes various chemical reactions, including halogen-metal exchange reactions, Suzuki-Miyaura cross-coupling, and other palladium-catalyzed coupling reactions. These reactions are facilitated by the iodine's ability to act as a good leaving group, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The compound's reactivity is further influenced by its acidic property, allowing it to participate in esterification and amidation reactions.
Physical Properties Analysis
The physical properties of 4-Iodobenzoic acid, such as its melting point, solubility in organic solvents, and crystalline structure, are significantly influenced by the iodine atom's presence. The high atomic weight of iodine contributes to the compound's relatively high melting point compared to its non-halogenated analogs. Its solubility in various organic solvents makes it a versatile reagent in organic synthesis.
Chemical Properties Analysis
The chemical properties of 4-Iodobenzoic acid are defined by its reactivity as both an acid and an aryl halide. As an acid, it can donate protons in reactions, forming salts with bases, and as an aryl halide, it participates in nucleophilic aromatic substitution reactions. The iodine atom's presence also renders the compound susceptible to oxidative addition reactions, a key step in many catalytic cycles.
For detailed references and further reading on the synthesis, molecular structure, chemical reactions, physical properties, and chemical properties of 4-Iodobenzoic acid, please consult the following sources:
- (Kalembkiewicz, Kosińska, & Zapała, 2017) - A review on the synthesis and properties of complexes involving aminobenzoic acids.
- (Tothadi, Joseph, & Desiraju, 2013) - Analysis on halogen···halogen interactions in organic crystals.
- (Korshak, Kazakova, & Rusanov, 1989) - A review focused on the synthesis of polybenzazoles in the presence of acid catalysts.
Scientific Research Applications
Solid State Structure : The solid-state structure of 4-iodobenzoic acid has been studied using variable temperature X-ray diffraction, NMR, and differential scanning calorimetry. This research helps in understanding its crystalline behavior and interactions, including hydrogen bonds and van der Waals forces between iodine atoms (Nygren, Wilson, & Turner, 2005).
Antioxidant Potential in Plants : A study on tomato seedlings examined the impact of 4-iodobenzoic acid on plant growth and antioxidant potential. It was found to negatively affect the growth and development of tomato seedlings at certain concentrations (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).
Thermodynamics : The thermodynamic properties of 4-iodobenzoic acid, including its sublimation and fusion enthalpies, were explored, contributing to the understanding of its physical properties (Tan & Sabbah, 1994).
Combustion Properties : Research on the combustion of 4-iodobenzoic acid provided insights into its enthalpy of formation, suggesting its suitability as a test substance for studying organo-iodine compounds (Silva, Ferrão, & Costa, 1999).
Biodegradation : The biodegradation of 4-iodobenzoic acid was investigated to understand its environmental impact and potential pathways of breakdown (Santos, New, & Kingswood, 1999).
Chemical Synthesis : 4-Iodobenzoic acid has been utilized in various chemical synthesis processes, such as the preparation of hypervalent iodine oxidants and reactions with terminal alkynes (Jablonkai & Keglevich, 2015; Subramanian et al., 2005).
Safety And Hazards
Future Directions
4-Iodobenzoic acid was used in the synthesis of [hydroxy (4-carboxyphenyl)iodonium]ion in situ that helps in the cleavage of a variety of alkenes . This suggests potential future applications in organic synthesis.
Relevant Papers One paper discusses the use of Pd/C-catalyzed reactions, including the treatment of 4-iodobenzoic acid . Another paper discusses the use of iodine (V)-based oxidants in oxidation reactions, including the synthesis of o-iodoxybenzoic acid from 2-iodobenzoic acid .
properties
IUPAC Name |
4-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHICCUXQJBDNRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862304 | |
Record name | Benzoic acid, 4-iodo- | |
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Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white powder; [Acros Organics MSDS] | |
Record name | 4-Iodobenzoic acid | |
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Vapor Pressure |
0.000198 [mmHg] | |
Record name | 4-Iodobenzoic acid | |
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Product Name |
4-Iodobenzoic acid | |
CAS RN |
619-58-9 | |
Record name | 4-Iodobenzoic acid | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Iodobenzoic acid | |
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Record name | 4-IODOBENZOIC ACID | |
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Record name | Benzoic acid, 4-iodo- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoic acid, 4-iodo- | |
Source | EPA DSSTox | |
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Record name | 4-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.641 | |
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Record name | 4-IODOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IPO4LYQ1EN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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